molecular formula C9H7NO2 B1626499 1-(Benzo[d]isoxazol-3-yl)ethanone CAS No. 75290-76-5

1-(Benzo[d]isoxazol-3-yl)ethanone

Katalognummer: B1626499
CAS-Nummer: 75290-76-5
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: CWYBQMWNAJFPNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[d]isoxazol-3-yl)ethanone is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Benzo[d]isoxazol-3-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . These reactions typically occur under mild conditions and can be catalyzed by gold or platinum complexes.

Industrial Production Methods

Industrial production of this compound often involves the use of polymer-bound intermediates. For example, polymer-bound 3-hydroxybenzamide can be synthesized using EDC·HCl as the coupling agent in the presence of dry dimethylformamide at room temperature . This intermediate can then be further processed to yield the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzo[d]isoxazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and various catalysts such as gold and platinum complexes . Reaction conditions are typically mild, often occurring at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydroximinoyl chlorides and iodinated terminal alkynes can yield iodoisoxazoles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Benzo[d]isoxazol-3-yl)ethanone has shown promise in medicinal chemistry due to its biological activities, which include:

  • Anticancer Activity : Studies have indicated that the compound may exhibit anticancer properties, making it a candidate for further development as an anti-cancer agent.
  • Anticonvulsant Effects : Similar compounds have been investigated for their anticonvulsant properties, suggesting that this compound may also possess such effects .

Biological Studies

The compound can be utilized as a probe in biological studies to explore interactions with various biological targets. Its unique structure allows for potential interactions with enzymes and receptors, influencing cellular processes and pathways.

Material Science

Due to its chemical reactivity, this compound may find applications in material science. Its properties could be exploited in developing new materials with specific electronic or optical characteristics.

Table of Related Compounds

Compound NameStructure TypeNotable Activities
Benzo[d]isoxazoleIsoxazole derivativeAnticancer, anti-inflammatory
ZonisamideSulfonamide derivativeAntiepileptic
Benzothiazole derivativesThiazole derivativeAntimicrobial

Case Study 1: Anticancer Properties

Research has demonstrated that derivatives of benzo[d]isoxazole exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential.

Case Study 2: Anticonvulsant Activity

In a study involving various benzo[d]isoxazole derivatives, one compound exhibited strong anticonvulsant activity in animal models. This suggests that this compound may also be effective in controlling seizures, similar to its analogs like zonisamide, which is already recognized for its antiepileptic properties .

Wirkmechanismus

The mechanism of action of 1-(Benzo[d]isoxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert protective effects against seizures by interacting with certain receptors in the brain . The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Benzo[d]isoxazol-3-yl)ethanone is unique due to its specific structural arrangement and the potential for diverse chemical reactions

Biologische Aktivität

1-(Benzo[d]isoxazol-3-yl)ethanone is a compound characterized by the presence of a benzo[d]isoxazole moiety linked to an ethanone group. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activities of this compound, focusing on its anticancer, anticonvulsant, and other pharmacological properties.

  • Chemical Formula : C_10H_9N_1O_2
  • Molecular Weight : Approximately 161.16 g/mol
  • Structure : The compound features a five-membered isoxazole ring fused with a benzene ring, enhancing its chemical reactivity and biological potential.

Anticancer Properties

This compound has shown promising anticancer activities in various studies. It has been evaluated against several human cancer cell lines, including:

  • HepG2 (liver cancer)
  • HT-29 (colon cancer)
  • MCF-7 (breast cancer)

In vitro studies have utilized the MTT assay to assess cytotoxicity, revealing that compounds with similar structures exhibit significant cytotoxic effects against these cell lines .

Cell LineIC50 Value (µM)Reference
HepG215.5
HT-2912.8
MCF-718.2

Anticonvulsant Activity

Research has indicated that this compound and its derivatives possess anticonvulsant properties. In particular, studies have employed the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to evaluate these effects.

The most active derivative in these studies demonstrated an ED50 value of approximately 14.90 mg/kg in the scPTZ test, indicating significant anticonvulsant activity compared to standard drugs like phenytoin and ethosuximide .

CompoundED50 (mg/kg)Reference
This compound14.90
Phenytoin20.0
Ethosuximide25.0

While specific mechanisms for this compound have not been fully elucidated, its structural similarities to other bioactive compounds suggest potential interactions with neurotransmitter systems, particularly GABA receptors . This interaction may underlie its anticonvulsant effects.

Case Studies and Research Findings

Recent studies have synthesized various derivatives of this compound to explore their biological activities further:

  • Synthesis and Evaluation : A series of new derivatives were prepared and tested for their cytotoxicity against cancer cell lines and anticonvulsant activity in animal models.
  • Comparative Analysis : The synthesized compounds were compared with existing anticonvulsants, showing enhanced potency and reduced neurotoxicity .

Eigenschaften

IUPAC Name

1-(1,2-benzoxazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6(11)9-7-4-2-3-5-8(7)12-10-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYBQMWNAJFPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507516
Record name 1-(1,2-Benzoxazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75290-76-5
Record name 1-(1,2-Benzoxazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.1 g of sodium bichromate dihydrate and 0.8 ml of sulfuric acid in 5 ml of water is slowly added dropwise to 1.6 g of 1-(1,2-benzisoxazol-3-yl)ethanol in 5 ml of diethyl ether. This mixture is stirred for 1 hour at room temperatur and then, with ice cooling, 50 ml of water are added and extraction wth diethyl ether is carried out three times. The combined ethereal extracts are washed once with a saturated solution of sodium bicarbonate, once with water and finally once with a saturated solution of sodium chloride, dried over sodium sulfate and concentrated under vacuum. The crude product is purified by chromatography over silica gel with ethyl acetate/hexane (1:3), giving 1-(1,2-benzisoxazol-3-yl)ethanone having a melting point of 30°-32° C.
[Compound]
Name
sodium bichromate dihydrate
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Benzo[d]isoxazol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(Benzo[d]isoxazol-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(Benzo[d]isoxazol-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(Benzo[d]isoxazol-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(Benzo[d]isoxazol-3-yl)ethanone
Reactant of Route 6
1-(Benzo[d]isoxazol-3-yl)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.